

Introduction: Identifying a Key Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: **4-Phenylamino-benzonitrile**

Cat. No.: **B1588435**

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4-Phenylamino-benzonitrile, also known by its IUPAC name 4-anilinobenzonitrile, is an aromatic organic compound that has garnered significant interest within the scientific community, particularly in the realm of drug development.^{[1][2]} Its structure, which features a diarylamine core with a strategically placed nitrile group, serves as a versatile and privileged scaffold for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis protocols, and its pivotal role as a precursor in the development of targeted therapeutics, primarily kinase inhibitors for oncological applications.^{[3][4]}

The core value of 4-anilinobenzonitrile lies in its dual functionality. The secondary amine provides a vector for substitution and acts as a key hydrogen bond donor/acceptor, while the nitrile group is not only a potent hydrogen bond acceptor but can also be chemically transformed into other functional groups, such as amines or carboxylic acids, or participate in cyclization reactions.^{[2][5]} This inherent reactivity makes it an essential building block for constructing molecules designed to interact with specific biological targets.^[5]

Identifier	Value	Source
IUPAC Name	4-anilinobenzonitrile	PubChem[1]
CAS Number	36602-01-4	PubChem[1]
Molecular Formula	C ₁₃ H ₁₀ N ₂	PubChem[1][6]
Synonyms	4-(Phenylamino)benzonitrile, 4-Cyanodiphenylamine, N- Phenyl-4-cyanoaniline	PubChem, CymitQuimica[1][2]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 4-anilinobenzonitrile dictate its handling, reactivity, and pharmacokinetic potential when incorporated into larger molecules. It typically presents as a stable, white crystalline solid.[7]

Table 1: Physicochemical Properties of 4-Anilinobenzonitrile

Property	Value	Reference
Molecular Weight	194.23 g/mol	PubChem[1]
Melting Point	97-98 °C	The Royal Society of Chemistry[7]
Topological Polar Surface Area	35.8 Å ²	PubChem[1]
XLogP3 (Lipophilicity)	2.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

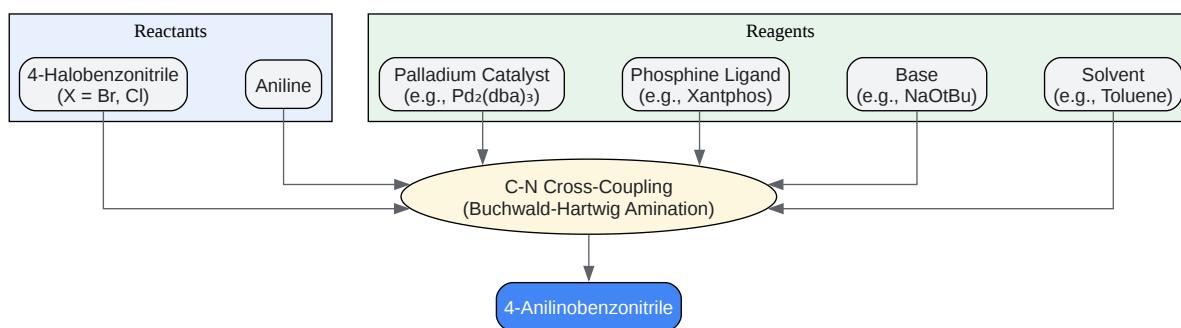
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the structure of 4-anilinobenzonitrile. The following data has been reported in deuterated chloroform (CDCl₃):

- ^1H NMR (400 MHz, CDCl_3): δ (ppm) = 7.46 (d, J = 8.4 Hz, 2H), 7.36 (t, J = 8.0 Hz, 2H), 7.17 (d, J = 8.0 Hz, 2H), 7.13 (t, J = 7.2 Hz, 1H), 6.97 (d, J = 8.4 Hz, 2H), 6.18 (bs, 1H).[7]
- ^{13}C NMR (100 MHz, CDCl_3): δ (ppm) = 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3.[7]

Synthesis: Forging the Core Scaffold

The primary route for synthesizing 4-anilinobenzonitrile is through a transition metal-catalyzed C-N cross-coupling reaction, a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination is a frequently employed method, involving the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.

This reaction is highly valued for its functional group tolerance and efficiency. The choice of catalyst, specifically the ligand coordinated to the palladium center, is critical for achieving high yields and preventing side reactions. The base is required to deprotonate the amine, forming the active nucleophile, and to neutralize the hydrogen halide byproduct.



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Caption: General workflow for the synthesis of 4-Anilinobenzonitrile.

Experimental Protocol: Synthesis via C-N Cross-Coupling

The following protocol is a representative example for the synthesis of 4-anilinobenzonitrile.

- Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chlorobenzonitrile (1.0 eq), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).
- Addition of Reagents: Add aniline (1.1-1.2 eq) and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
- Solvent: Add anhydrous toluene via syringe.
- Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
- Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-anilinobenzonitrile.^[7]

Application in Drug Development: A Gateway to Kinase Inhibitors

The true significance of the 4-anilinobenzonitrile scaffold is realized in its application as a key intermediate for synthesizing potent kinase inhibitors.^[3] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The anilino-benzonitrile backbone is a well-established pharmacophore that can effectively bind to the ATP-binding site of numerous kinases.^[3]

Derivatives such as 4-phenylamino-3-quinolinecarbonitriles and 3-amino-4-(phenylamino)benzonitrile are precursors to drugs that target kinases like Src and the Epidermal Growth Factor Receptor (EGFR).[\[3\]](#)[\[8\]](#)

Table 2: Biological Activity of Representative Kinase Inhibitors Derived from Anilino-nitrile Scaffolds

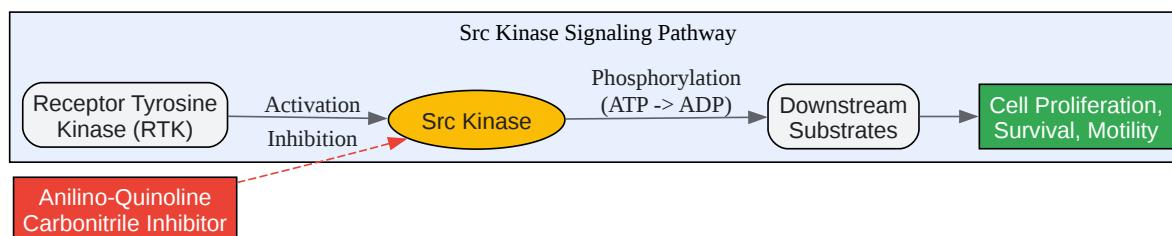
Compound	Target Kinase	IC ₅₀ (nM)	Therapeutic Area	Reference
Compound 1a ¹	Src	30	Oncology	PubMed [8]
Compound 31a ²	Src	1.2	Oncology	PubMed [8]
Bosutinib ³	Src/Abl	1.2	Oncology	BenchChem [3]

¹ 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile ² 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrile

³ A marketed drug with a related 4-anilino-quinoline core structure.

Mechanism of Action: Inhibition of Src Kinase Signaling

Src family kinases are non-receptor tyrosine kinases that, when overactive, contribute to cancer cell proliferation, survival, and metastasis.[\[3\]](#) Inhibitors derived from the 4-anilinobenzonitrile scaffold are designed to compete with ATP for the binding pocket in the kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.



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Caption: Simplified pathway showing inhibition of Src Kinase by a derivative.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-anilinobenzonitrile is classified with the following hazards:

- H302: Harmful if swallowed.[[1](#)]
- H312: Harmful in contact with skin.[[1](#)]
- H315: Causes skin irritation.[[1](#)]
- H317: May cause an allergic skin reaction.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]

Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

4-Anilinobenzonitrile is more than a simple organic molecule; it is a foundational element in the design and synthesis of targeted therapies. Its straightforward synthesis and versatile reactivity provide medicinal chemists with a reliable platform for developing sophisticated kinase inhibitors and other potential therapeutic agents. As our understanding of cell signaling pathways deepens, the strategic value of scaffolds like 4-anilinobenzonitrile will continue to grow, enabling the creation of next-generation drugs with enhanced potency and selectivity for a variety of diseases.

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